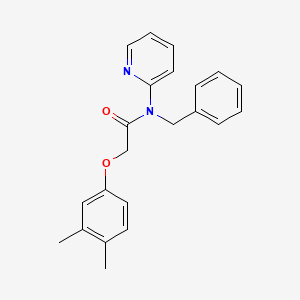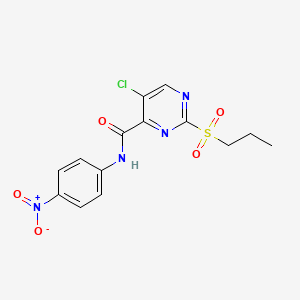![molecular formula C30H31FN4O6S B11409274 N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the dimethoxylated phenyl group and the fluorophenyl formamido group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to proteins or nucleic acids, altering their function and triggering a cascade of biochemical events. These interactions can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.
相似化合物的比较
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can be compared to other compounds with similar structures, such as:
Indole derivatives: Compounds with an indole core structure, which are known for their diverse biological activities.
Phenyl ethylamines: Molecules containing a phenyl ethylamine moiety, often studied for their psychoactive properties.
Fluorophenyl compounds: Chemicals with a fluorophenyl group, which can enhance the stability and bioavailability of pharmaceuticals.
The uniqueness of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C30H31FN4O6S |
|---|---|
分子量 |
594.7 g/mol |
IUPAC 名称 |
N-[(Z)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C30H31FN4O6S/c1-34(2)42(38,39)35-19-21(22-9-6-8-12-26(22)35)18-25(33-29(36)23-10-5-7-11-24(23)31)30(37)32-16-15-20-13-14-27(40-3)28(17-20)41-4/h5-14,17-19H,15-16H2,1-4H3,(H,32,37)(H,33,36)/b25-18- |
InChI 键 |
PIAXZMMDNUEMJY-BWAHOGKJSA-N |
手性 SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CC(=C(C=C3)OC)OC)\NC(=O)C4=CC=CC=C4F |
规范 SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11409197.png)
![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409219.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409232.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperidine](/img/structure/B11409239.png)




![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409276.png)

